![molecular formula C13H7FN4OS2 B2605090 N-(4-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 862975-21-1](/img/structure/B2605090.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine, also known as FTOB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. FTOB is a small molecule that has been shown to have a strong affinity for the adenosine A2A receptor, a protein that is involved in a variety of physiological processes.
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activity
Microwave-assisted synthesis techniques have enabled the production of compounds containing the 1,3,4-oxadiazole nucleus, demonstrating antimicrobial, antilipase, and antiurease activities. These compounds, derived through various synthetic routes involving reactions with aromatic aldehydes and Mannich reactions, exhibit good to moderate antimicrobial activity against test microorganisms, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Başoğlu et al., 2013).
Antimicrobial Activity Evaluation
The synthesis of eperezolid-like molecules, involving transformations of specific aniline derivatives, resulted in compounds exhibiting high anti-Mycobacterium smegmatis activity. This work underscores the significance of exploring novel chemical structures for potential antimicrobial applications, particularly against Mycobacterium species (Yolal et al., 2012).
Antitumor Properties and Prodrug Development
Research into 2-(4-aminophenyl)benzothiazoles has revealed their potent antitumor properties, leading to the development of amino acid prodrugs to enhance bioavailability and therapeutic efficacy. These prodrugs exhibit significant activity against various tumor models, including breast and ovarian cancers, indicating the therapeutic potential of fluorinated benzothiazole derivatives in cancer treatment (Bradshaw et al., 2002).
Synthesis and Characterization for Antimicrobial Use
The solvent-free synthesis of novel 1,2,4-triazol derivatives featuring the 1,3,4-oxadiazole unit has been achieved, with subsequent characterization and antimicrobial activity screening. These compounds' promising antimicrobial efficacy against bacteria and fungi highlights their potential in addressing infectious diseases (Kaneria et al., 2016).
Anticancer Activity of Benzothiazole Derivatives
Benzothiazole (BT) derivatives have been identified as significant structures in medicinal chemistry, especially as anticancer agents. The synthesis and evaluation of new BT derivatives have demonstrated probable anticancer activity, suggesting the importance of specific substitutions on the BT scaffold for modulating antitumor properties (Osmaniye et al., 2018).
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN4OS2/c14-7-3-1-4-8-10(7)15-13(21-8)16-12-18-17-11(19-12)9-5-2-6-20-9/h1-6H,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUHAWQFOYMUPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

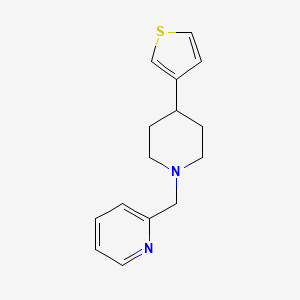
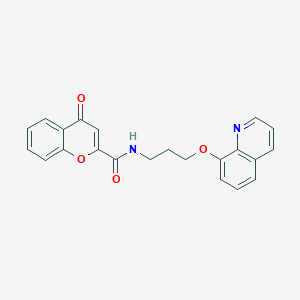
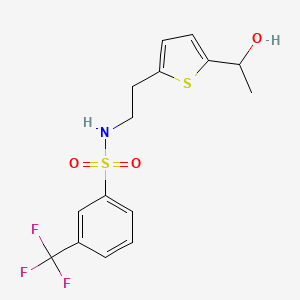
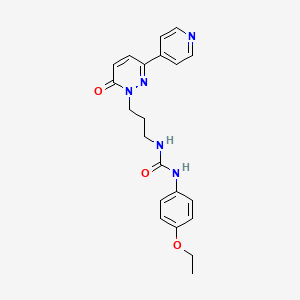
![8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2605015.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2605018.png)
![1-methyl-9-phenyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2605020.png)
![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2605023.png)

![1-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2605026.png)
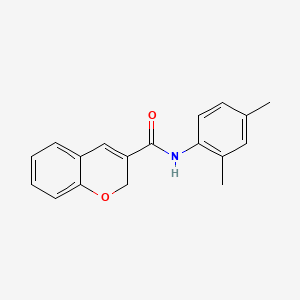
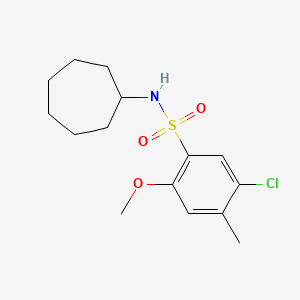
![N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2605030.png)